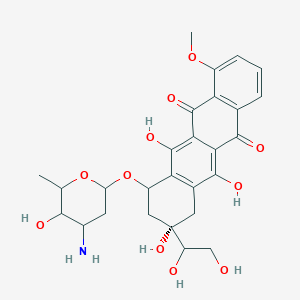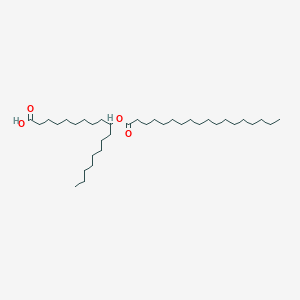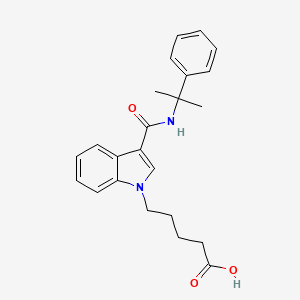
Doxorubicinol (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Doxorubicinol is the major metabolite of doxorubicin, an anthracycline antitumor antibiotic that inhibits DNA topoisomerase II by inducing double-stranded DNA breaks. Doxorubicinol is formed by NADPH-dependent reduction of the side chain carbonyl group of doxorubicin in human, rabbit, and canine cardiac tissue. Doxorubicinol inhibits sodium-potassium-dependent ATPase activity (IC50 = 5.40 μg/ml) and ATP-dependent calcium uptake (IC50= 4.5 μg/ml) in canine cardiac muscle and increases resting stress in contracting rabbit cardiac muscle. Clinically observed cardiotoxicities following doxorubicin treatment have been attributed to the formation and cardiac action of doxorubicinol.
科学的研究の応用
Adsorption Properties and Kinetics
Doxorubicin hydrochloride has been studied for its adsorption properties on graphene oxide, showing high adsorption capacity, which could potentially minimize side effects in clinical use. The adsorption process is spontaneous and endothermic, fitting the Langmuir model and following a pseudo-second-order kinetic model (Wu et al., 2013).
Nanoparticle Delivery Systems
Research has focused on encapsulating Doxorubicin in various nanoparticle systems, such as gliadin nanoparticles and pH-sensitive polymeric nanoparticles. These approaches aim to improve therapeutic index and target specificity, potentially enhancing the efficacy of Doxorubicin in cancer treatment (Voci et al., 2023); (Meng et al., 2014).
Enhanced Drug Delivery and Targeting
Studies have demonstrated the potential of Doxorubicin hydrochloride-loaded nonionic surfactant vesicles for treating metastatic and non-metastatic breast cancer. These systems show improved drug loading and sustained release, enhancing anticancer effects (Di Francesco et al., 2021).
Fluorescent Silica Nanoparticles for Drug Delivery
Doxorubicin-tethered fluorescent silica nanoparticles have been developed for pH-responsive anticancer drug delivery. These nanoparticles show promise in targeted cancer therapy, with effective delivery into cancer cells and accumulation in the nucleus (Zhang & Kong, 2015).
Cardiotoxicity Reduction
Studies have explored the use of 23‐hydroxybetulinic acid to enhance the anticancer effect of Doxorubicin while reducing cardiac toxicity, potentially addressing a significant limitation in clinical use (Zhou et al., 2015).
Optoacoustic Properties for Theranostic Applications
Research into the optoacoustic properties of Doxorubicin has opened possibilities for its use as a theranostic agent, allowing for investigation of tumor response and drug distribution (Kimm et al., 2019).
Oral Bioavailability Enhancement
Efforts have been made to enhance the oral bioavailability of Doxorubicin through various formulations, such as lipid-based nanocarriers and biodegradable polymeric nanoparticles, aiming to provide safer and more effective drug delivery systems (Benival & Devarajan, 2012); (Ahmad et al., 2018).
Cardiotoxicity Evaluation through Biophysical Models
Doxorubicin cardiotoxicity has been evaluated through biophysical models, integrating multiple molecular effects to better understand its impact on the heart and guide safer clinical use (Fernandez-Chas et al., 2018).
特性
分子式 |
C27H31NO11 · HCl |
|---|---|
分子量 |
582 |
IUPAC名 |
(9S)-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H31NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15-17,22,29-31,33,35-36H,6-9,28H2,1-2H3/t10?,13?,15?,16?,17?,22?,27-/m0/s1 |
InChIキー |
ORLHIGGRLIJIIM-VGDPNEAFSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O |
同義語 |
(8S,10S)-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(1,2-dihydroxyethyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione, monohydrochloride |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






